Cas no 1261906-11-9 (2-(4-Methylthiophenyl)-isonicotinic acid)

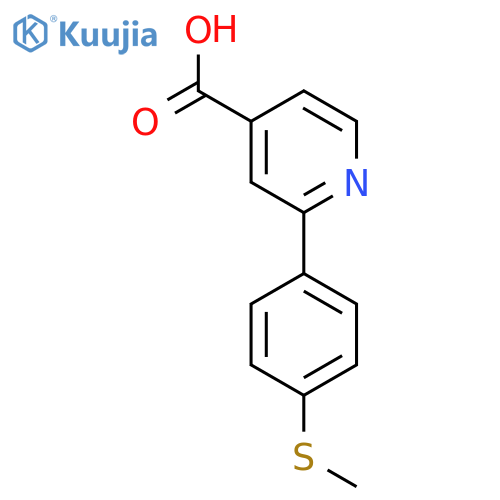

1261906-11-9 structure

商品名:2-(4-Methylthiophenyl)-isonicotinic acid

CAS番号:1261906-11-9

MF:C13H11NO2S

メガワット:245.296941995621

MDL:MFCD17079049

CID:5231929

2-(4-Methylthiophenyl)-isonicotinic acid 化学的及び物理的性質

名前と識別子

-

- 2-(4-(Methylthio)phenyl)isonicotinicacid

- 2-(4-Methylthiophenyl)-isonicotinic acid

- 2-(4-(Methylthio)phenyl)isonicotinic acid

- 2-(4-METHYLTHIOPHENYL)ISONICOTINIC ACID

- 4-Pyridinecarboxylic acid, 2-[4-(methylthio)phenyl]-

-

- MDL: MFCD17079049

- インチ: 1S/C13H11NO2S/c1-17-11-4-2-9(3-5-11)12-8-10(13(15)16)6-7-14-12/h2-8H,1H3,(H,15,16)

- InChIKey: YQHYDJWUCRULAV-UHFFFAOYSA-N

- ほほえんだ: S(C)C1C=CC(=CC=1)C1C=C(C(=O)O)C=CN=1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 264

- トポロジー分子極性表面積: 75.5

- 疎水性パラメータ計算基準値(XlogP): 2.9

2-(4-Methylthiophenyl)-isonicotinic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A630783-1g |

2-(4-(Methylthio)phenyl)isonicotinic acid |

1261906-11-9 | 97% | 1g |

$364.0 | 2024-04-25 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD589980-1g |

2-(4-(Methylthio)phenyl)isonicotinic acid |

1261906-11-9 | 97% | 1g |

¥2499.0 | 2023-04-04 | |

| abcr | AB324101-5 g |

2-(4-Methylthiophenyl)Isonicotinic acid, 95%; . |

1261906-11-9 | 95% | 5g |

€1,159.00 | 2022-08-31 | |

| Chemenu | CM491604-1g |

2-(4-(Methylthio)phenyl)isonicotinicacid |

1261906-11-9 | 97% | 1g |

$*** | 2023-03-29 | |

| abcr | AB324101-5g |

2-(4-Methylthiophenyl)Isonicotinic acid, 95%; . |

1261906-11-9 | 95% | 5g |

€1159.00 | 2024-04-20 |

2-(4-Methylthiophenyl)-isonicotinic acid 関連文献

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

1261906-11-9 (2-(4-Methylthiophenyl)-isonicotinic acid) 関連製品

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 111362-50-6(5-Amino-2-chlorobenzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261906-11-9)2-(4-Methylthiophenyl)-isonicotinic acid

清らかである:99%

はかる:1g

価格 ($):328.0